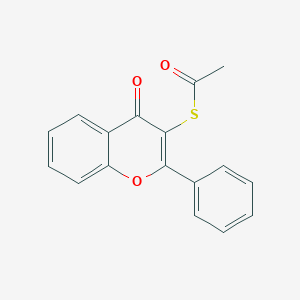
S-(4-Oxo-2-phenyl-4H-1-benzopyran-3-yl) ethanethioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
S-(4-Oxo-2-phenyl-4H-1-benzopyran-3-yl) ethanethioate: is a complex organic compound that belongs to the class of benzopyrans Benzopyrans are known for their diverse biological activities and are often studied for their potential therapeutic applications
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of S-(4-Oxo-2-phenyl-4H-1-benzopyran-3-yl) ethanethioate typically involves multiple steps, starting from readily available precursors One common synthetic route involves the condensation of 2-hydroxyacetophenone with benzaldehyde to form the intermediate chalcone This intermediate is then cyclized using a base to form the benzopyran core
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and yield of the process. Additionally, purification methods like recrystallization and chromatography are employed to ensure the purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
S-(4-Oxo-2-phenyl-4H-1-benzopyran-3-yl) ethanethioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like bromine and nitric acid are used for electrophilic substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated and nitrated derivatives.
Aplicaciones Científicas De Investigación
S-(4-Oxo-2-phenyl-4H-1-benzopyran-3-yl) ethanethioate has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its anti-inflammatory and antioxidant properties.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of S-(4-Oxo-2-phenyl-4H-1-benzopyran-3-yl) ethanethioate involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can lead to various biological effects, such as reduced inflammation and oxidative stress.
Comparación Con Compuestos Similares
Similar Compounds
Baicalin: A flavonoid with similar benzopyran structure, known for its anti-inflammatory and antioxidant properties.
Quercetin: Another flavonoid with a benzopyran core, widely studied for its health benefits.
Curcumin: A compound with a similar structure, known for its anti-inflammatory and anticancer properties.
Uniqueness
S-(4-Oxo-2-phenyl-4H-1-benzopyran-3-yl) ethanethioate stands out due to its unique ethanethioate group, which imparts distinct chemical and biological properties. This group enhances the compound’s ability to interact with specific molecular targets, making it a valuable tool in scientific research.
Propiedades
Número CAS |
94953-69-2 |
|---|---|
Fórmula molecular |
C17H12O3S |
Peso molecular |
296.3 g/mol |
Nombre IUPAC |
S-(4-oxo-2-phenylchromen-3-yl) ethanethioate |
InChI |
InChI=1S/C17H12O3S/c1-11(18)21-17-15(19)13-9-5-6-10-14(13)20-16(17)12-7-3-2-4-8-12/h2-10H,1H3 |
Clave InChI |
PTVCQAHXFYJPBD-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)SC1=C(OC2=CC=CC=C2C1=O)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















